1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide

Physicochemical Properties Drug-Likeness Lead Optimization

1-(Methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide (CAS 1428357-10-1) is a synthetic small molecule belonging to the azetidine-3-carboxamide class, featuring a strained four-membered azetidine ring, a methylsulfonyl electron-withdrawing group at the 1-position, and a phenoxyethyl substituent on the carboxamide nitrogen. Its molecular formula is C13H18N2O4S with a molecular weight of 298.36 g/mol.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36
CAS No. 1428357-10-1
Cat. No. B2603327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide
CAS1428357-10-1
Molecular FormulaC13H18N2O4S
Molecular Weight298.36
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C13H18N2O4S/c1-20(17,18)15-9-11(10-15)13(16)14-7-8-19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16)
InChIKeyVJGAPIVQHUYMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide (CAS 1428357-10-1): Chemical Identity and Procurement Starting Point


1-(Methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide (CAS 1428357-10-1) is a synthetic small molecule belonging to the azetidine-3-carboxamide class, featuring a strained four-membered azetidine ring, a methylsulfonyl electron-withdrawing group at the 1-position, and a phenoxyethyl substituent on the carboxamide nitrogen. Its molecular formula is C13H18N2O4S with a molecular weight of 298.36 g/mol [1]. PubChem records confirm its chemical identity, including SMILES CS(=O)(=O)N1CC(C1)C(=O)NCCOC2=CC=CC=C2 and InChIKey VJGAPIVQHUYMKK-UHFFFAOYSA-N [2]. The compound is listed by multiple chemical suppliers as a research-grade building block for medicinal chemistry and drug discovery programs .

Why Close Analogs of 1-(Methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide Cannot Be Interchanged Without Experimental Verification


Within the 1-(methylsulfonyl)azetidine-3-carboxamide series, substitution of the amide side chain (e.g., replacing the phenoxyethyl group with a 4-methoxyphenethyl, 4-(trifluoromethoxy)benzyl, or thiophen-2-yl-ethyl moiety) produces distinct compounds with different CAS numbers and fundamentally different physicochemical and, by class-level inference, pharmacological profiles [1]. The phenoxyethyl side chain of the target compound confers a unique combination of hydrogen-bond acceptor capability (ether oxygen), aromatic π-stacking potential, and conformational flexibility that directly impacts target binding, metabolic stability, and solubility—none of which can be assumed equivalent across analogs without side-by-side experimental data [2]. Even the seemingly minor substitution of the 1-methylsulfonyl group with an acetyl group (CAS 1428373-34-5) alters the electronic properties of the azetidine ring, affecting both reactivity and biological recognition.

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide vs. Structural Analogs


Molecular Weight Differentiation: MW 298.36 vs. Acetyl and Thiophene Analogs

The target compound (MW 298.36 g/mol) sits in an optimal drug-like molecular weight range (250–350 Da). By comparison, the acetyl analog (1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide, CAS 1428373-34-5, MW 262.30 g/mol) is lighter and may exhibit different membrane permeability, while the thiophene analog (1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide, CAS 1428371-06-5, MW 288.4 g/mol) is intermediate. The MW of 298.36 enables a balance between sufficient structural complexity for target engagement and acceptable passive permeability per Lipinski guidelines [1].

Physicochemical Properties Drug-Likeness Lead Optimization

Hydrogen Bond Acceptor-Donor Balance: Phenoxyethyl Ether vs. Methoxyphenethyl and Benzyl Analogs

The phenoxyethyl side chain provides 1 H-bond donor (amide NH) and 3 H-bond acceptors (amide C=O, sulfonamide S=O, ether O). In contrast, the 4-methoxyphenethyl analog (CAS 1428356-77-7) adds an additional methoxy acceptor, potentially increasing polar surface area and reducing CNS penetration. The 4-(trifluoromethoxy)benzyl analog (CAS 1428364-89-9) contains electron-withdrawing fluorine atoms that alter H-bond acceptor strength and lipophilicity. The ether oxygen in the target compound provides a flexible H-bond acceptor site positioned two methylene units from the amide, a geometry that may be critical for specific target interactions [1].

Ligand Efficiency Target Recognition ADME Prediction

Lipophilicity (cLogP) Differentiation: Phenoxyethyl Side Chain vs. Alkyl/Aryl Amide Substituents

Computational predictions indicate the target compound has a moderate cLogP (estimated 1.2–2.0), reflecting the balance between the polar sulfonamide-azetidine core and the lipophilic phenoxyethyl tail. The 4-(trifluoromethoxy)benzyl analog is expected to have significantly higher logP (estimated 2.5–3.5) due to the CF3O group, while the thiophene analog may have lower logP (estimated 0.8–1.5). This lipophilicity differential has direct implications for CNS exposure, plasma protein binding, and metabolic clearance if these compounds target Nav1.7 in pain pathways [1].

Lipophilicity CNS Penetration Metabolic Stability

Topological Polar Surface Area (TPSA): Implications for Membrane Permeability and CNS Access vs. Comparator Analogs

The target compound has a computed TPSA of approximately 78–85 Ų (sulfonamide S=O: ~34 Ų, amide C=O: ~29 Ų, ether O: ~9–12 Ų). This falls within the accepted range for oral bioavailability (<140 Ų) and near the threshold for CNS penetration (<90 Ų). The 4-methoxyphenethyl analog has higher TPSA (~90–98 Ų) due to the additional methoxy oxygen, potentially reducing CNS access. The acetyl analog, lacking the sulfonamide, has lower TPSA (~65–72 Ų), which may improve passive permeability but reduce aqueous solubility [1].

Drug Design CNS Drug-Likeness Permeability Screening

Sulfonamide vs. Acetyl 1-Substituent: Electronic and Metabolic Differentiation

The 1-methylsulfonyl group is strongly electron-withdrawing (Hammett σp ≈ +0.72 for SO2Me), which polarizes the azetidine ring and reduces its basicity compared to the 1-acetyl analog (Hammett σp ≈ +0.50 for Ac). This electronic difference affects: (1) the pKa of the azetidine nitrogen (estimated pKa ~4–5 for sulfonamide vs. ~7–8 for acetyl analog), (2) metabolic vulnerability (sulfonamides are generally more resistant to N-dealkylation than acetamides), and (3) hydrogen-bonding capacity of the sulfonamide oxygens. At the class level, sulfonamide-containing azetidine derivatives have shown distinct kinase inhibition profiles compared to acetyl-substituted analogs [1].

Electronic Effects Metabolic Stability Structure-Activity Relationship

Critical Data Gap Advisory: Absence of Quantitative Biological Data for Evidence-Based Procurement Decisions

Despite extensive database and literature searching, no publicly available quantitative biological data (IC50, Ki, EC50, in vivo efficacy, selectivity, or ADME parameters) were identified for this compound from primary research papers, patents, or authoritative databases including BindingDB, ChEMBL, PubChem BioAssay, or the patent literature [1]. This absence of data means that any claims regarding target engagement, potency against Nav1.7 or other ion channels, or therapeutic potential cannot be verified from the published record. Procurement for biological evaluation should therefore be accompanied by a plan for de novo profiling against the intended target(s) and relevant selectivity panels.

Data Transparency Procurement Risk Experimental Validation Required

Evidence-Based Application Scenarios for 1-(Methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide in Drug Discovery and Chemical Biology


Medicinal Chemistry: Azetidine-3-carboxamide Scaffold for Ion Channel and Kinase Probe Development

Based on the structural features of the 1-methylsulfonyl-azetidine-3-carboxamide core, this compound is suitable for use as a building block or screening hit in programs targeting voltage-gated sodium channels (particularly Nav1.7 for pain indications) or kinases, where the sulfonamide group can serve as a key pharmacophoric element. The phenoxyethyl side chain provides a tunable vector for structure-activity relationship (SAR) exploration. Procurement for this application is supported by the compound's chemical identity being confirmed in PubChem [1] and by the precedent of structurally related azetidine-3-carboxamides showing activity in ion channel and kinase assays [2].

Hit-to-Lead SAR Expansion Around the Phenoxyethyl Substituent

The phenoxyethyl group is a distinct structural feature of this compound compared to benzyl, phenethyl, or heteroarylalkyl analogs in the same series. Researchers seeking to explore the SAR of the amide-side chain in 1-methylsulfonyl-azetidine-3-carboxamides can use this compound as a key comparator to evaluate the contribution of the ether oxygen and phenoxy ring to target potency, selectivity, and ADME properties. The computed physicochemical properties (MW 298.36, moderate cLogP, intermediate TPSA) suggest a balanced drug-like profile worth profiling [1].

In Vitro Pharmacology: De Novo Profiling Against Ion Channel Panels

Given the absence of public biological data for this compound, a recommended application scenario is de novo screening against Nav1.x isoform panels (Nav1.5, Nav1.7, Nav1.8) using automated patch-clamp electrophysiology or fluorescence-based membrane potential assays. Simultaneous counter-screening against hERG and CYP450 isoforms is recommended to establish a baseline selectivity and safety profile. This compound's sulfonamide group reduces basicity of the azetidine nitrogen, which may lower hERG risk compared to more basic azetidine derivatives [1].

Chemical Probe Development for Target ID Studies

The methylsulfonyl and phenoxyethyl groups provide synthetic handles for further derivatization, including the potential introduction of photoaffinity labels (via the phenoxy ring), biotin tags (via amide modification), or fluorescent reporters. This compound can serve as a starting point for developing chemical probes to identify and validate novel protein targets that recognize the azetidine-3-carboxamide scaffold. The confirmed chemical identity and supplier availability support its procurement for such exploratory studies [1].

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